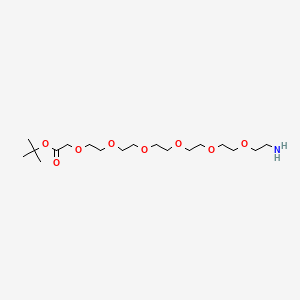

H2N-PEG6-CH2COOtBu

CAS No.: 297162-50-6

Cat. No.: VC8096756

Molecular Formula: C18H37NO8

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297162-50-6 |

|---|---|

| Molecular Formula | C18H37NO8 |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 |

| Standard InChI Key | UKWWZGJYUFLISW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN |

| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

H2N-PEG6-CH2COOtBu consists of three distinct moieties:

-

Amine terminus (H2N-): A primary amine group facilitates nucleophilic reactions, enabling covalent bonding with carboxylic acids, activated esters, or other electrophilic groups.

-

PEG6 spacer: A hexaethylene glycol chain () enhances hydrophilicity, reduces immunogenicity, and improves solubility.

-

tert-Butyl ester (COOtBu): A protecting group for carboxylic acids, which can be selectively deprotected under acidic conditions to yield a free carboxylate .

The SMILES notation for this compound is , reflecting its linear PEG backbone and terminal functional groups .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 297162-50-6 |

| Purity | ≥95% |

| Storage Conditions | -18°C, protected from light |

Synthesis and Purification

Synthetic Pathways

The synthesis of H2N-PEG6-CH2COOtBu typically involves sequential ethoxylation and functionalization steps:

-

PEG6 Backbone Formation: Ethylene oxide monomers are polymerized under basic conditions to form a hexaethylene glycol chain.

-

Amine Termination: The hydroxyl group at one end of PEG6 is converted to an amine via mesylation followed by nucleophilic substitution with ammonia.

-

tert-Butyl Ester Introduction: A tert-butyl-protected glycine derivative is coupled to the hydroxyl terminus of PEG6 using carbodiimide-mediated esterification .

Purification Methods

-

Column Chromatography: Silica gel chromatography removes unreacted starting materials and byproducts.

-

Liquid-Liquid Extraction: Dichloromethane/water partitions isolate the product from polar impurities.

-

Lyophilization: Final purification ensures high purity (>95%) for biomedical applications .

Physicochemical Properties

Solubility and Stability

H2N-PEG6-CH2COOtBu exhibits dual solubility:

-

Hydrophilic Domains: The PEG6 spacer confers water solubility (up to 50 mg/mL at 25°C).

-

Lipophilic Domains: The tert-butyl ester enhances solubility in organic solvents like dichloromethane and dimethylformamide.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not reported (decomposes) |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| Refractive Index | 1.467 (20°C) |

Applications in Biomedical Research

Bioconjugation and Drug Delivery

The amine terminus of H2N-PEG6-CH2COOtBu reacts with activated carboxylates (e.g., NHS esters) to form stable amide bonds. This property is exploited in:

-

Antibody-Drug Conjugates (ADCs): PEG spacers reduce steric hindrance between antibodies and cytotoxic payloads.

-

PEGylation of Proteins: Enhances serum half-life of therapeutic proteins like interferons .

PROTAC Development

As a PROTAC linker, H2N-PEG6-CH2COOtBu bridges E3 ubiquitin ligase ligands and target protein binders. Its PEG6 chain optimizes spatial flexibility, promoting ternary complex formation and ubiquitination .

Peptide Synthesis

The tert-butyl ester serves as a temporary protecting group for carboxylic acids during solid-phase peptide synthesis. Mild acidolysis (e.g., trifluoroacetic acid) removes the Boc group without affecting peptide bonds .

Future Perspectives

Targeted Drug Delivery

Functionalizing H2N-PEG6-CH2COOtBu with tumor-specific ligands (e.g., folate) could enhance chemotherapy selectivity.

Improved Synthetic Protocols

Developing catalytic methods for PEG chain elongation may reduce reliance on toxic reagents like thionyl chloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume